

## Vevorisertib Trihydrochloride in Combination with Chemotherapy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Vevorisertib trihydrochloride |           |
| Cat. No.:            | B10828103                     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Vevorisertib trihydrochloride**, a potent and selective pan-AKT inhibitor, in combination with chemotherapy, against other therapeutic alternatives. This analysis is supported by experimental data from preclinical and clinical studies to inform research and drug development in oncology.

## Mechanism of Action: Targeting the PI3K/AKT Pathway

**Vevorisertib trihydrochloride** is an orally active inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), key nodes in the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. This pathway is frequently dysregulated in various cancers, leading to increased cell proliferation, survival, and resistance to chemotherapy. By inhibiting AKT, Vevorisertib aims to restore sensitivity to chemotherapeutic agents and inhibit tumor growth.

digraph "Vevorisertib\_Mechanism\_of\_Action" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Vevorisertib Mechanism of Action", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3",



fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; Vevorisertib [label="Vevorisertib", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(e.g., mTOR, GSK3B)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell\_Survival [label="Cell Survival,\nProliferation,\nChemoresistance", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Chemotherapy [label="Chemotherapy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP3 [label="Phosphorylation of PIP2"]; PIP2 -> PI3K [style=invis]; PIP3 -> AKT [label="Activation"]; AKT -> Downstream [label="Activation"]; Downstream -> Cell\_Survival; Vevorisertib -> AKT [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Chemotherapy -> Apoptosis [label="Induces"]; Cell\_Survival -> Apoptosis [label="Inhibits", style=dashed, color="#5F6368", fontcolor="#5F6368"]; AKT -> Apoptosis [label="Inhibits", style=dashed, color="#5F6368", fontcolor="#5F6368"]; }

Caption: Vevorisertib inhibits AKT, blocking downstream signaling and promoting apoptosis.

# Preclinical Evaluation of Vevorisertib in Combination Therapy Vevorisertib with Sorafenib in a Hepatocellular Carcinoma (HCC) Model

A preclinical study investigated the efficacy of Vevorisertib as a single agent and in combination with sorafenib in a diethylnitrosamine (DEN)-induced cirrhotic rat model of HCC.

#### Experimental Protocol:

- Animal Model: Six-week-old Fischer 344 male rats received weekly intraperitoneal injections of 50 mg/kg DEN for 14 weeks to induce cirrhosis and HCC.[1]
- Treatment Groups: Rats were randomized into four groups (n=7/group): control (vehicle), sorafenib (10 mg/kg/day, oral gavage), Vevorisertib, and Vevorisertib + sorafenib. The Vevorisertib dose and schedule were not explicitly stated in the provided text. Treatment was administered for six weeks.[1]



 Efficacy Assessment: Tumor progression was monitored by MRI. Tumor size, number, and cell proliferation were also assessed.[1]

#### Key Findings:

| Treatment Group          | Tumor Progression (%) | Reduction in Tumor<br>Number vs. Control |
|--------------------------|-----------------------|------------------------------------------|
| Control                  | 158.8%                | -                                        |
| Sorafenib                | Not specified         | Modest effect                            |
| Vevorisertib             | Not specified         | 63%                                      |
| Vevorisertib + Sorafenib | 49.4%                 | 81%                                      |

The combination of Vevorisertib and sorafenib resulted in a significant reduction in tumor progression compared to the control group (p < 0.0001) and was more effective than either monotherapy.[1] The combination also led to a significant decrease in tumor size and number. [1]

## Clinical Trials: Vevorisertib and Other AKT Inhibitors in Combination with Chemotherapy

The clinical development of AKT inhibitors has primarily focused on their use in combination with standard-of-care chemotherapy to overcome resistance and improve patient outcomes.

#### **Vevorisertib in Combination with Paclitaxel**

A Phase 1b clinical trial (NCT02761694) evaluated the safety and efficacy of Vevorisertib in combination with paclitaxel in patients with advanced solid tumors harboring PIK3CA/AKT/PTEN mutations.[2]

#### Experimental Protocol:

 Patient Population: Patients with histologically confirmed, advanced or recurrent solid tumors with PIK3CA/AKT/PTEN mutations.[2]



- Treatment Regimen: Patients received Vevorisertib at doses ranging from 5-100 mg alone or in combination with paclitaxel (80 mg/m²).[2]
- Primary Endpoint: Safety and tolerability.[2]
- Secondary Endpoints: Pharmacokinetics and objective response rate (ORR).[2]

## Comparative Analysis of AKT Inhibitors in Combination with Paclitaxel

The following tables summarize the efficacy and safety data from key clinical trials of Vevorisertib, Ipatasertib, and Capivasertib in combination with paclitaxel.

Table 1: Efficacy of AKT Inhibitors in Combination with Paclitaxel



| Clinical<br>Trial             | Drug<br>Combinatio<br>n      | Indication                                             | N             | Median PFS<br>(months)         | ORR (%)       |
|-------------------------------|------------------------------|--------------------------------------------------------|---------------|--------------------------------|---------------|
| NCT0276169<br>4[2]            | Vevorisertib +<br>Paclitaxel | Advanced Solid Tumors (PIK3CA/AKT /PTEN mutated)       | 10            | Not Reported                   | 20%           |
| IPATunity130<br>(Cohort A)[3] | lpatasertib +<br>Paclitaxel  | mTNBC<br>(PIK3CA/AKT<br>1/PTEN-<br>altered)            | 168           | 7.4                            | 39%           |
| IPATunity130<br>(Cohort B)[4] | lpatasertib +<br>Paclitaxel  | HR+/HER2-<br>aBC<br>(PIK3CA/AKT<br>1/PTEN-<br>altered) | 146           | 9.3                            | 47%           |
| PAKT (Phase<br>II)[5]         | Capivasertib<br>+ Paclitaxel | mTNBC                                                  | 140           | 5.9                            | Not Reported  |
| CAPItello-290<br>(Phase III)  | Capivasertib<br>+ Paclitaxel | mTNBC                                                  | Not specified | Not met<br>primary<br>endpoint | Not specified |

mTNBC: metastatic Triple-Negative Breast Cancer; HR+/HER2- aBC: Hormone Receptor-positive/HER2-negative advanced Breast Cancer; PFS: Progression-Free Survival; ORR: Objective Response Rate.

Table 2: Safety Profile of AKT Inhibitors in Combination with Paclitaxel (Grade ≥3 Adverse Events)



| Adverse Event                                 | Vevorisertib + Paclitaxel (NCT02761694) [2] | Ipatasertib + Paclitaxel (IPATunity130 Cohort A)[3] | lpatasertib + Paclitaxel (IPATunity130 Cohort B)[4] | Capivasertib + Paclitaxel (PAKT)[5] |
|-----------------------------------------------|---------------------------------------------|-----------------------------------------------------|-----------------------------------------------------|-------------------------------------|
| Diarrhea                                      | Not Reported                                | 9%                                                  | 12%                                                 | 13%                                 |
| Neutropenia/Neu<br>trophil count<br>decreased | Not Reported                                | Not Reported                                        | 8% / 9%                                             | 3%                                  |
| Peripheral<br>Neuropathy                      | Not Reported                                | Not Reported                                        | 7%                                                  | Not Reported                        |
| Rash                                          | Not Reported                                | Not Reported                                        | Not Reported                                        | 4%                                  |
| Fatigue                                       | Not Reported                                | Not Reported                                        | Not Reported                                        | 4%                                  |
| Hypertension                                  | Not Reported                                | Not Reported                                        | 1%                                                  | Not Reported                        |
| Infection                                     | Not Reported                                | Not Reported                                        | Not Reported                                        | 4%                                  |

digraph "Clinical\_Trial\_Workflow" { graph [fontname="Arial", fontsize=10, labelloc="t", label="Generalized Clinical Trial Workflow for AKT Inhibitor Combination Therapy", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, fontname="Arial", fontsize=9];

// Nodes Patient\_Screening [label="Patient Screening\n(Tumor Biopsy, Biomarker Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Arm\_A [label="Arm A:\nAKT Inhibitor + Chemotherapy", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arm\_B [label="Arm B:\nPlacebo + Chemotherapy", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment\_Cycles [label="Treatment Cycles", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy\_Assessment [label="Efficacy Assessment\n(Tumor Response, PFS, OS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Safety\_Monitoring [label="Safety Monitoring\n(Adverse Events)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data\_Analysis [label="Data Analysis and Reporting", shape=oval, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"];



// Edges Patient\_Screening -> Randomization; Randomization -> Arm\_A; Randomization ->
Arm\_B; Arm\_A -> Treatment\_Cycles; Arm\_B -> Treatment\_Cycles; Treatment\_Cycles ->
Efficacy\_Assessment; Treatment\_Cycles -> Safety\_Monitoring; Efficacy\_Assessment ->
Data\_Analysis; Safety\_Monitoring -> Data\_Analysis; }

Caption: A typical workflow for a randomized, placebo-controlled clinical trial.

#### **Summary and Future Directions**

Vevorisertib, in combination with chemotherapy, has demonstrated modest anti-tumor activity in a Phase 1b clinical trial involving patients with PIK3CA/AKT/PTEN-mutated solid tumors.[2] Preclinical data also support its potential in combination with other targeted agents like sorafenib.

A comparative look at other AKT inhibitors, such as Ipatasertib and Capivasertib, reveals a challenging landscape. While early phase trials showed promise, larger Phase III studies have yielded mixed results. For instance, the IPATunity130 trial of Ipatasertib with paclitaxel did not meet its primary endpoint in metastatic triple-negative breast cancer.[3] Similarly, the CAPItello-290 trial of Capivasertib with paclitaxel also failed to meet its primary endpoint of improving overall survival in the same patient population.

These findings underscore the complexity of targeting the PI3K/AKT pathway and highlight the need for predictive biomarkers to identify patient populations most likely to benefit from AKT inhibition. Future research should focus on:

- Biomarker Discovery: Identifying robust predictive biomarkers beyond PIK3CA/AKT/PTEN alterations to refine patient selection.
- Novel Combinations: Exploring Vevorisertib in combination with other targeted therapies and immunotherapies.
- Understanding Resistance Mechanisms: Investigating the mechanisms of resistance to AKT inhibitors to develop strategies to overcome them.

The continued investigation of Vevorisertib and other AKT inhibitors in well-designed clinical trials, guided by a deeper understanding of tumor biology, will be crucial in defining their role in the treatment of cancer.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Phase 1b study of pan-AKT inhibitor vevorisertib alone or with paclitaxel or fulvestrant in PIK3CA/AKT/PTEN-mutated advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ipatasertib plus Paclitaxel for Patients with PIK3CA/AKT1/PTEN-Altered Locally Advanced Unresectable or Metastatic Triple-Negative Breast Cancer in the IPATunity130 Phase III Trial
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ipatasertib plus paclitaxel for PIK3CA/AKT1/PTEN-altered hormone receptor-positive HER2-negative advanced breast cancer: primary results from cohort B of the IPATunity130 randomized phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capivasertib Plus Paclitaxel Versus Placebo Plus Paclitaxel As First-Line Therapy for Metastatic Triple-Negative Breast Cancer: The PAKT Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Vevorisertib Trihydrochloride in Combination with Chemotherapy: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828103#vevorisertib-trihydrochloride-combination-with-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com